(1-(Thiazol-2-yl)piperidin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-7-8-2-1-4-11(6-8)9-10-3-5-13-9/h3,5,8,12H,1-2,4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQKFJHEOVILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Thiazol 2 Yl Piperidin 3 Yl Methanol and Analogues
Established Strategies for Thiazole (B1198619) Ring Construction and Functionalization
The thiazole ring is a common feature in many natural products and synthetic compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of numerous reliable methods.
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole core. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.orgcutm.ac.in The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov
Modern adaptations of the Hantzsch synthesis have focused on improving reaction efficiency, yields, and environmental footprint. mdpi.com Microwave-assisted Hantzsch reactions have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (up to 95%) in just 30 minutes under microwave irradiation. nih.gov
Furthermore, one-pot, multi-component versions of the Hantzsch synthesis have been developed as an efficient and green methodology. mdpi.com These procedures involve the simultaneous reaction of an α-haloketone, a thiourea (B124793) or thioamide, and an aldehyde in the presence of a catalyst, such as silica-supported tungstosilicic acid. mdpi.com This approach streamlines the synthesis of complex thiazole derivatives. mdpi.com The use of solid-phase synthesis, where a reactant is bound to a resin, has also been applied to the Hantzsch cyclization to facilitate the creation of libraries of thiazole compounds. nih.gov
Table 1: Comparison of Hantzsch Synthesis Adaptations
| Method | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Classical Hantzsch | α-haloketone + thioamide | Foundational, widely applicable | wikipedia.org, nih.gov |
| Microwave-Assisted | Use of microwave irradiation | Drastically reduced reaction times, often higher yields | nih.gov |
| One-Pot Multi-Component | Simultaneous reaction of 3+ components | Increased efficiency, greener conditions, streamlined process | mdpi.com |
| Solid-Phase Synthesis | Reactant bound to a resin | Facilitates purification and library synthesis | nih.gov |
Beyond the Hantzsch synthesis, a variety of other cyclization strategies are available for constructing the thiazole ring. researchgate.netorganic-chemistry.org These methods often provide access to different substitution patterns that may be difficult to achieve via the Hantzsch route.
One notable method is the Cook-Heilbron synthesis, where α-aminonitriles react with carbon disulfide to yield 2-amino-5-mercaptothiazoles. wikipedia.org Another approach involves the reaction of acylaminoketones with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, a process known as the Gabriel synthesis, to produce 2,5-disubstituted thiazoles. wikipedia.orgnih.gov
Domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas, offer a rapid and efficient pathway to 2-aminothiazoles, especially under microwave irradiation. nih.govorganic-chemistry.org Other innovative cyclization strategies include:
The reaction of active methylene (B1212753) isocyanides (e.g., tosylmethyl isocyanide or TosMIC) with dithioesters. organic-chemistry.org
Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). organic-chemistry.org
A modified Gewald reaction using 1,4-dithiane-2,5-diol (B140307) as an aldehyde precursor with nitriles bearing an α-methylene group. researchgate.net
These diverse cyclization methods provide a rich toolbox for chemists to construct the thiazole core with a wide array of functional groups. nih.gov
Approaches for Piperidine (B6355638) Ring Functionalization and Substitution
The piperidine moiety is a privileged scaffold in medicinal chemistry, and methods for its functionalization are crucial for synthesizing analogues of the target compound. researchgate.netnih.gov
Reductive amination is a powerful and widely used method for forming C–N bonds and is central to many piperidine syntheses. researchgate.net The reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. researchgate.net This strategy can be applied intramolecularly to form the piperidine ring from a suitable amino-aldehyde or amino-ketone precursor. researchgate.net
Direct alkylation of the piperidine nitrogen is a straightforward functionalization method. acs.org However, achieving regioselective alkylation at the carbon atoms of the piperidine ring is more challenging. odu.edu Strategies to achieve this include:
The formation of enamines or enolates from piperidine derivatives, followed by reaction with alkyl halides. odu.edu
The use of organometallic reagents, such as Grignard reagents, which can add to pyridine-N-oxides to generate C2-alkylated dihydropyridines. These intermediates can then be reduced to the corresponding substituted piperidines.
Photoredox catalysis has emerged as a modern tool for the direct C–H functionalization of piperidines, enabling the introduction of aryl groups at the α-position to the nitrogen. nih.gov
Piperidinones are versatile intermediates for the synthesis of substituted piperidines. nih.govdtic.mil They are often prepared through methods like the Dieckmann condensation of diesters derived from primary amines. dtic.mil The carbonyl group of the piperidinone offers a handle for a wide range of chemical transformations.
The most common derivatization is the reduction of the ketone to a hydroxyl group, which can then be further modified or serve as a key functional group, as in the target molecule (1-(Thiazol-2-yl)piperidin-3-yl)methanol. Subsequent reduction of the lactam (amide) functionality within a piperidinone can also be achieved to yield the fully saturated piperidine ring. nih.gov For example, stereoselective hydrogenation of unsaturated piperidinones followed by reduction of the lactam group can produce cis-configured disubstituted piperidines. nih.gov
Table 2: Synthetic Utility of Piperidinone Intermediates
| Precursor | Transformation | Product Type | Reference(s) |
|---|---|---|---|
| 4-Piperidones | Reduction of carbonyl | 4-Hydroxypiperidines | dtic.mil |
| 4-Piperidones | Reaction with organometallics | 4-Alkyl-4-hydroxypiperidines | dtic.mil |
| 2-Piperidones | Reduction of lactam | Substituted piperidines | nih.gov |
| Unsaturated Piperidinones | Hydrogenation and reduction | Stereodefined substituted piperidines | nih.gov |
Coupling and Multi-Component Synthesis of Thiazole-Piperidine Hybrids
The final construction of thiazole-piperidine hybrids like this compound involves linking the two heterocyclic fragments. This can be achieved through direct coupling reactions or elegant multi-component strategies.
Direct coupling often involves a nucleophilic substitution reaction where an aminopiperidine derivative attacks a 2-halothiazole, or conversely, a 2-aminothiazole (B372263) is coupled with a suitably activated piperidine precursor. For example, piperazine-tethered thiazoles have been synthesized by the nucleophilic displacement of a chloro group on a 4-chloromethyl-thiazole by Boc-piperazine. nih.gov
Multi-component reactions (MCRs) provide a powerful and convergent approach to building molecular complexity in a single step. mdpi.com The synthesis of thiazole-linked pyrazolines, for example, has been achieved through a one-pot reaction involving phenacyl bromide, thiosemicarbazide, and a chalcone. nih.govacs.org Similar strategies could be envisioned for thiazole-piperidine hybrids. For instance, a reaction could be designed involving a piperidine-containing component, a thioamide source, and an α-halocarbonyl fragment to assemble the hybrid structure in a convergent manner. The synthesis of piperazine-based bis(thiazole) hybrids has been reported through the cyclization of bis(thiosemicarbazones) with α-haloketones, demonstrating the feasibility of linking heterocyclic cores. rsc.orgrsc.org
These coupling and multi-component strategies are at the forefront of synthesizing complex molecular hybrids, offering efficient routes to novel chemical entities. nih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations in Scaffold Assembly
The construction of the this compound scaffold involves the formation of two key heterocyclic rings, the thiazole and the piperidine, and their subsequent coupling. Modern synthetic chemistry has seen a shift towards methodologies that are not only efficient in terms of yield and reaction time but are also environmentally benign. These advanced techniques include microwave-assisted synthesis, ultrasound-assisted reactions, and flow chemistry, which often align with the principles of green chemistry by reducing energy consumption, minimizing waste, and utilizing safer reagents and solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds.
For the thiazole moiety, microwave-assisted synthesis can be employed in the classic Hantzsch thiazole synthesis or in modern variations. For instance, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been reported under microwave irradiation using chitosan (B1678972), a naturally occurring and biodegradable polymer, as a heterogeneous basic biocatalyst. nih.gov This approach highlights the synergy between advanced energy sources and green catalysts. The reaction of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides proceeded efficiently in ethanol, a relatively green solvent, with reaction times as short as 4-8 minutes at 150 °C and 500 W. nih.gov
The crucial step of coupling the thiazole and piperidine rings can also be significantly enhanced by microwave assistance. Palladium- and copper-catalyzed C-N cross-coupling reactions are standard methods for forming the N-aryl bond. A study on the amination of 2-halothiazoles demonstrated the superiority of microwave irradiation in a ligand-free copper-catalyzed system. scispace.com This method, utilizing a green solvent, allows for the efficient coupling of various amines with 2-halothiazoles, drastically reducing reaction times compared to conventional heating. scispace.com The use of an inexpensive and abundant metal like copper further enhances the green credentials of this approach.
Table 1: Microwave-Assisted Copper-Catalyzed Amination of 2-Halothiazoles
| Entry | Halothiazole | Amine | Catalyst System | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Chlorothiazole | Propylamine | CuI (10 mol%), Cs2CO3 | DMF | 30 | 85 | scispace.com |
| 2 | 2-Chlorothiazole | Piperidine | CuI (10 mol%), Cs2CO3 | DMF | 45 | 82 | scispace.com |
This table presents data for the coupling of various amines with halothiazoles as a model for the synthesis of the N-thiazolyl piperidine scaffold.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The formation of transient, high-energy microenvironments through acoustic cavitation can promote reactivity under milder conditions. nih.gov
Ultrasound has been successfully applied to the one-pot synthesis of various heterocyclic scaffolds. For example, the synthesis of 3-substituted-isoindolin-1-ones was achieved with improved yields and significantly shorter reaction times using ultrasound irradiation compared to conventional heating. nih.gov This technique has also been employed in the eco-friendly synthesis of thiazole derivatives using a recyclable chitosan hydrogel as a biocatalyst, demonstrating its utility in green chemistry. researchgate.net The lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazoles in water further underscores the potential of this method for sustainable chemical production. nih.govmdpi.com The use of ultrasound can facilitate reactions by enhancing mass transfer and enabling the use of heterogeneous catalysts in green solvents.
Flow Chemistry:
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better control over reaction parameters (temperature, pressure, and stoichiometry), and ease of scalability. mdpi.com These features make it an attractive platform for the synthesis of pharmaceutical intermediates.
Green Chemistry Considerations:
Beyond the use of advanced energy sources, several other green chemistry principles are pertinent to the synthesis of this compound and its analogues.
Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals like copper and iron, is preferable to stoichiometric reagents. scispace.comresearchgate.net The development of recyclable heterogeneous catalysts, such as polymer-supported catalysts or magnetic nanoparticles, further enhances the sustainability of the process. nih.gov Chitosan, a biodegradable and readily available biopolymer, has been shown to be an effective basic catalyst in thiazole synthesis. nih.gov
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Water is the most desirable green solvent, and its use has been demonstrated in the ultrasound-assisted synthesis of thiazoles. mdpi.com Other green solvents include ethanol, which is derived from renewable resources, and polyethylene (B3416737) glycol (PEG), which is a recyclable and non-toxic medium.
Advanced Analytical and Spectroscopic Characterization of the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the thiazole (B1198619) ring, the piperidine (B6355638) ring, and the hydroxymethyl group. The two protons on the thiazole ring would appear as doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the piperidine ring would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) due to spin-spin coupling. The diastereotopic protons of the hydroxymethyl group would likely appear as a doublet of doublets, and the hydroxyl proton would present as a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing signals for each unique carbon atom. The carbons of the thiazole ring are expected to resonate at lower field (δ 110-170 ppm), with the carbon atom situated between the nitrogen and sulfur atoms (C2) appearing at the lowest field. The carbons of the piperidine ring and the hydroxymethyl group would be found at higher field (upfield). The presence of the electron-withdrawing thiazole group would influence the chemical shifts of the adjacent piperidine carbons.
Expected NMR Data for (1-(Thiazol-2-yl)piperidin-3-yl)methanol
This table presents predicted chemical shift ranges based on analogous structures, as specific experimental data is not publicly available.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Thiazole-H4 | 7.0 - 7.5 (d) | 110 - 120 |
| Thiazole-H5 | 7.5 - 8.0 (d) | 135 - 145 |
| Piperidine-H (various) | 1.5 - 4.0 (m) | 20 - 60 |
| CH₂OH | 3.5 - 4.0 (m) | 60 - 70 |
| OH | Variable (br s) | - |
| Thiazole-C2 | - | 160 - 170 |
| Thiazole-C4 | - | 110 - 120 |
| Thiazole-C5 | - | 135 - 145 |
| Piperidine-C (various) | - | 20 - 60 |
| CH₂OH | - | 60 - 70 |
d = doublet, m = multiplet, br s = broad singlet
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. chemguide.co.uksapub.orglibretexts.org For this compound, the molecular formula is C₉H₁₄N₂OS, which corresponds to a monoisotopic mass of approximately 198.08 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 198. The fragmentation of this molecular ion would likely proceed through several pathways characteristic of its functional groups. docbrown.infomiamioh.edu Common fragmentation patterns would include:
Loss of a hydrogen radical: leading to a fragment at m/z 197.
Loss of the hydroxymethyl group: resulting in a fragment at m/z 167.
Cleavage of the piperidine ring: generating various smaller charged fragments.
Fragmentation of the thiazole ring: which is generally more stable but can break apart under high energy conditions.
A related compound, [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine, has predicted mass-to-charge ratios for various adducts, which can provide an indication of the expected values for the title compound. uni.lu For example, the [M+H]⁺ adduct for the aminomethyl analog is predicted at m/z 198.10594. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C-N, C=N, and C-S bonds.
Expected IR Absorption Bands for this compound
This table presents expected absorption ranges based on known functional group frequencies.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-H (aromatic, thiazole) | Stretching | 3000 - 3100 |
| C=N (thiazole) | Stretching | 1600 - 1680 |
| C-N (piperidine) | Stretching | 1000 - 1350 |
| C-O (alcohol) | Stretching | 1050 - 1260 |
| C-S (thiazole) | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The thiazole ring is the primary chromophore in this compound and is expected to exhibit absorption maxima in the UV region. The spectrum of thiazole itself shows absorption in the UV range, and the substitution on the ring in the target compound would be expected to cause a shift in the absorption maxima (λ_max). nist.gov
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental for the separation, purification, and quantitative analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for quantitative analysis. researchgate.netresearchgate.net A reversed-phase HPLC method would be suitable for this compound. While a specific validated method for this compound is not documented in the searched literature, a typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector set to a wavelength where the thiazole chromophore absorbs strongly.
Column chromatography is a widely used method for the purification of organic compounds. nih.gov For a polar compound such as this compound, silica (B1680970) gel would be an appropriate stationary phase. The purification of the related compound, 1-(1,3-thiazol-2-yl)piperidine, has been reported using silica gel column chromatography with a solvent system of n-hexane/ethyl acetate (B1210297). chemicalbook.com Given the increased polarity of the title compound due to the hydroxymethyl group, a more polar eluent system, such as a gradient of ethyl acetate in hexane (B92381) or a mixture of dichloromethane (B109758) and methanol, would likely be required for effective purification.
In Vitro Biological Activity Evaluation of 1 Thiazol 2 Yl Piperidin 3 Yl Methanol Derivatives
Antimicrobial Activity Investigations
Derivatives incorporating the thiazole (B1198619) and piperidine (B6355638) scaffolds have been extensively studied for their ability to combat microbial infections, demonstrating efficacy against both bacteria and fungi.
The antibacterial potential of thiazole and its derivatives has been well-documented against a spectrum of pathogens. biointerfaceresearch.com Studies on thiazole-based compounds have revealed significant activity. For instance, certain thiazolyl-pyrrolidine derivatives have shown selective inhibition against Gram-positive bacteria. biointerfaceresearch.com Compound 11 from a synthesized series was notably active against Staphylococcus aureus and Bacillus cereus, with inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm, respectively, at a concentration of 400 µg. biointerfaceresearch.com This selectivity is often attributed to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
In another study, newly synthesized bisthiazolyl hydrazones demonstrated potent activity. Compound 42 was four times more active than ampicillin (B1664943) against Streptococcus pneumoniae (MIC 0.03 µg/mL) and Bacillus subtilis (MIC 0.06 µg/mL). nih.gov Similarly, compounds 43 and 44 showed activity comparable to gentamicin (B1671437) against Klebsiella pneumoniae. nih.gov Other research has highlighted that various thiazole derivatives exhibit excellent antibacterial action against both Gram-positive and Gram-negative bacteria, often showing more potent activity than reference drugs. biointerfaceresearch.comsapub.org For example, some derivatives showed enhanced inhibitory activity against DNA gyrase, a key bacterial enzyme, leading to potent antibacterial effects against a broad range of pathogens with MIC values as low as 0.008 µg/mL against S. pneumoniae. nih.gov
| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Compound 11 (4-F-phenyl derivative) | Staphylococcus aureus | Inhibition Zone | 30.53 ± 0.42 mm at 400 µg | biointerfaceresearch.com |
| Compound 11 (4-F-phenyl derivative) | Bacillus cereus | Inhibition Zone | 21.70 ± 0.36 mm at 400 µg | biointerfaceresearch.com |
| Compound 42 (bisthiazolyl hydrazone) | Streptococcus pneumoniae | MIC | 0.03 µg/mL | nih.gov |
| Compound 42 (bisthiazolyl hydrazone) | Bacillus subtilis | MIC | 0.06 µg/mL | nih.gov |
| Thiazole Derivative 3a | Streptococcus pneumoniae | MIC | 0.008 µg/mL | nih.gov |
Thiazole-piperidine derivatives have emerged as powerful fungicides, particularly against oomycete pathogens. A systematic exploration of piperidinyl thiazole analogues, such as derivatives of Oxathiapiprolin and Fluoxapiprolin, yielded compounds with excellent in vitro and in vivo activity against Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at very low concentrations. nih.gov Specifically, compounds P14 and P25 demonstrated robust curative potential and provided excellent control of these pathogens in field trials. nih.gov
Other studies have focused on different fungal species. A series of novel thiazolyl hydrazine (B178648) derivatives showed good antifungal activity against several phytopathogenic strains, including Botryosphaeria dothidea and Gibberella sanbinetti. researchgate.net In the fight against Candida infections, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be more potent than their counterparts lacking the C2-hydrazone linkage. mdpi.com Compounds 7a and 7e from this series exhibited promising inhibitory activity against Candida albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were superior to the reference drug fluconazole. mdpi.com
| Compound/Derivative | Fungal Pathogen | Activity Measurement | Result | Source |
|---|---|---|---|---|
| P14 and P25 | Phytophthora infestans | Field Trial Control | Excellent at 20-30 g/hectare | nih.gov |
| P14 and P25 | Plasmopara viticola | Field Trial Control | Excellent at 20-30 g/hectare | nih.gov |
| P14 and P25 | Pseudoperonospora cubensis | Field Trial Control | Excellent at 20-30 g/hectare | nih.gov |
| Compound 7a | Candida albicans ATCC 10231 | MIC | 7.81 µg/mL | mdpi.com |
| Compound 7e | Candida albicans ATCC 10231 | MIC | 3.9 µg/mL | mdpi.com |
| Fluconazole (Reference) | Candida albicans ATCC 10231 | MIC | 15.62 µg/mL | mdpi.com |
Anticancer and Antiproliferative Activity Assays
The antiproliferative properties of thiazole-containing compounds have been evaluated against various human cancer cell lines. A study on novel thiazolo[3,2-a]pyrimidine derivates found that several compounds exhibited moderate to potent antitumor activity. sioc-journal.cn Notably, compounds 5b , 5c , 5g , and 5i showed stronger activity against human prostate cancer (PC-3) cells than the positive control 5-fluorouracil, with IC50 values of 29.98, 27.69, 26.36, and 12.56 µmol/L, respectively. sioc-journal.cn Further investigation revealed that compound 5i could induce apoptosis and G2/M cell cycle arrest in PC-3 cells. sioc-journal.cn
Similarly, nortopsentin analogues, where the central imidazole (B134444) ring was replaced by thiazole, demonstrated significant antiproliferative effects. mdpi.com Compounds 1k and 4c were active against a majority of human cell lines with GI50 values in the micromolar to submicromolar range (0.81–27.7 µM and 0.93–4.70 µM, respectively). mdpi.com These compounds were also found to inhibit cyclin-dependent kinase 1 (CDK1). mdpi.com Another series of thiazolyl–catechol compounds was synthesized and evaluated for cytotoxicity. mdpi.com Compound 3g showed exceptional selectivity for malignant human pulmonary cells (A549) over normal fibroblasts, while compounds 3i and 3j exhibited the highest cytotoxic potency against the A549 cell line. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result (IC50/GI50) | Source |
|---|---|---|---|---|
| Compound 5i (Thiazolo[3,2-a]pyrimidine) | PC-3 (Prostate) | IC50 | 12.56 µmol/L | sioc-journal.cn |
| Compound 5g (Thiazolo[3,2-a]pyrimidine) | PC-3 (Prostate) | IC50 | 26.36 µmol/L | sioc-journal.cn |
| Compound 5c (Thiazolo[3,2-a]pyrimidine) | PC-3 (Prostate) | IC50 | 27.69 µmol/L | sioc-journal.cn |
| Compound 5b (Thiazolo[3,2-a]pyrimidine) | PC-3 (Prostate) | IC50 | 29.98 µmol/L | sioc-journal.cn |
| 5-Fluorouracil (Reference) | PC-3 (Prostate) | IC50 | >30 µmol/L | sioc-journal.cn |
| Compound 1k (Nortopsentin Analogue) | Various Human Cell Lines | GI50 | 0.81–27.7 µM | mdpi.com |
| Compound 4c (Nortopsentin Analogue) | Various Human Cell Lines | GI50 | 0.93–4.70 µM | mdpi.com |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyryl Cholinesterase, Lipoxygenase, Vanin-1)
Derivatives of (1-(Thiazol-2-yl)piperidin-3-yl)methanol have been investigated as inhibitors of several key enzymes implicated in disease.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govnih.gov A study of arecoline-4-thiazolidinone derivatives with a piperidine core revealed significant AChE/BChE inhibitory activity. researchgate.netcore.ac.uk Compound 7c was the most potent, with an IC50 value of 6.62 µM for AChE and 13.78 µM for BChE. researchgate.netcore.ac.uk Many of the synthesized compounds were notably more selective for AChE over BChE. core.ac.uk Another series of thiazole-piperazine hybrids also showed significant inhibitory activity against AChE, with compounds 3a , 3c , and 3i being the most active, while none showed significant BChE inhibition. nih.gov Docking studies suggested that compound 3c acts as a dual binding site AChE inhibitor. nih.gov
Lipoxygenase Inhibition: Lipoxygenase enzymes are involved in inflammatory pathways. A novel thiazole derivative, R4 , was found to be a significant inhibitor of lipoxygenase with an IC50 of 26.65 ± 0.16 μM. healthbiotechpharm.org This suggests a potential anti-inflammatory mechanism for such compounds. healthbiotechpharm.org
Vanin-1 Inhibition: No specific data on the inhibition of Vanin-1 by this compound derivatives were identified in the reviewed literature.
| Compound/Derivative | Enzyme | Activity Measurement | Result (IC50) | Source |
|---|---|---|---|---|
| Compound 7c | Acetylcholinesterase (AChE) | IC50 | 6.62 µM | researchgate.netcore.ac.uk |
| Compound 7c | Butyrylcholinesterase (BChE) | IC50 | 13.78 µM | researchgate.netcore.ac.uk |
| Neostigmine (Reference) | Acetylcholinesterase (AChE) | IC50 | 2.05 µM | core.ac.uk |
| Neostigmine (Reference) | Butyrylcholinesterase (BChE) | IC50 | 3.64 µM | core.ac.uk |
| Compound R4 | Lipoxygenase | IC50 | 26.65 ± 0.16 μM | healthbiotechpharm.org |
Other Biological Activities Exhibited by Structurally Related Compounds
The versatile thiazole-piperidine scaffold has demonstrated a broad range of other pharmacological activities.
Anticonvulsant Activity: Research into thiazole-piperazine derivatives has indicated potential anticonvulsant effects, adding to the diverse central nervous system activities of this compound class. mdpi.com
Antimalarial Activity: Piperazine-tethered thiazole compounds have shown promising antiplasmodial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. mdpi.comnih.gov The hit compound 2291-61 demonstrated an antiplasmodial EC50 of 102 nM against the Dd2 strain. mdpi.comnih.gov Similarly, a library of 1,4-disubstituted piperidine derivatives was evaluated, with compound 13b showing potent activity against both chloroquine-sensitive (3D7, IC50 = 4.19 nM) and chloroquine-resistant (W2, IC50 = 13.30 nM) strains, surpassing the activity of chloroquine (B1663885) itself against the resistant strain. nih.gov
Antioxidant Activity: Many piperidine and thiazole derivatives have been screened for their antioxidant potential using assays such as the DPPH radical scavenging method. scispace.compensoft.netnih.gov A series of thiazolyl-polyphenolic compounds, 7j and 7k , exhibited significantly enhanced antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov Other studies have consistently shown that compounds containing these heterocyclic rings possess good antioxidant properties. mdpi.commdpi.comnih.govresearchgate.net
Analgesic Activity: Piperidinyl thiazole isoxazolines have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain signaling. nih.gov This inhibition leads to analgesic effects, as demonstrated by compound 1b , which produced clear dose-dependent analgesia in the mouse tail-flick test. nih.gov Other thiazole-piperazine derivatives have also shown significant centrally and peripherally mediated antinociceptive activities, often involving the opioidergic system. mdpi.comresearchgate.netnih.gov
Antiplatelet Activity: A novel thiazole derivative, R4 , was found to be a potent inhibitor of platelet aggregation induced by both collagen and ADP, with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org Other 2-amino-thiazole-4-acetamide derivatives also showed strong antiplatelet effects, with some compounds antagonizing aggregation induced by ADP, adrenaline, or platelet-activating factor (PAF) at nanomolar concentrations. nih.gov
Antiviral Activity: The antiviral potential of thiazole derivatives has been explored against a wide range of viruses. nih.govresearchgate.net One study found that an N-acetyl 4,5-dihydropyrazole derivative containing a thiazole moiety was active against the vaccinia virus with an EC50 value of 7 µg/ml. researchgate.net Other research has focused on plant viruses, with flavonol derivatives containing piperidine sulfonamide showing activity against the Tobacco Mosaic Virus (TMV). arabjchem.org
Investigation of Molecular Mechanisms of Action and Target Interactions
Elucidation of Specific Molecular Targets and Binding Modes
While direct binding studies on (1-(Thiazol-2-yl)piperidin-3-yl)methanol are not extensively documented in publicly available literature, the constituent chemical scaffolds—thiazole (B1198619) and piperidine (B6355638)—are present in numerous biologically active molecules. Analysis of these related compounds allows for the postulation of potential molecular targets and their binding interactions.
For instance, compounds featuring a piperidine ring are known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org Similarly, the thiazole ring is a key component in many medicinally important compounds with diverse pharmacological activities. who.int The combination of these two heterocyclic systems in this compound suggests a potential for multifaceted molecular interactions.
Docking studies on related thiazole-piperazine derivatives have revealed potential binding modes within opioid receptors. These studies indicate that interactions such as π-π stacking between the thiazole or phenyl rings and aromatic residues of the receptor, along with hydrogen bonding, are crucial for binding. nih.gov In the context of DprE1, inhibitors often form interactions within a complex active-site pocket that includes polar, hydrophobic, and lipophilic regions. nih.gov
Table 1: Potential Molecular Targets and Key Interacting Residues for Structurally Related Compounds
| Potential Target | Interacting Residues (in related compounds) | Type of Interaction |
| µ-Opioid Receptor | Tyr148, His54, Lys303, Asp147 | π-π stacking, Hydrogen bonding |
| δ-Opioid Receptor | Tyr308, Trp274, Cys198 | π-π stacking, Hydrogen bonding |
| DprE1 | Lys418, His132, Ser228, Cys387, Gln334 | Polar, Hydrophobic |
This table is based on data from studies on structurally related compounds and suggests potential interactions for this compound.
Analysis of Intracellular Signaling Pathway Modulation
The interaction of this compound with its molecular targets would likely trigger a cascade of intracellular signaling events. Given the potential targets identified from related compounds, several signaling pathways may be modulated.
For example, if the compound interacts with G protein-coupled receptors (GPCRs) such as opioid or metabotropic glutamate (B1630785) receptors, it could influence downstream pathways involving adenylyl cyclase, phospholipase C, and various protein kinases. nih.gov Activation or inhibition of these pathways can lead to changes in cyclic AMP (cAMP) levels, intracellular calcium concentrations, and the phosphorylation state of numerous proteins, ultimately altering cellular function.
In the context of antibacterial action, inhibition of the FtsZ protein would disrupt the formation of the Z-ring, a critical step in bacterial cell division. nih.govnih.gov This disruption of cytoskeletal dynamics represents a direct modulation of a fundamental cellular process in bacteria. Similarly, inhibition of DprE1 would interfere with the synthesis of essential components of the mycobacterial cell wall, such as arabinogalactan (B145846) and lipoarabinomannan, by blocking the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA). nih.gov
Insights into Receptor Binding and Activation/Inhibition (e.g., Opioidergic System, FtsZ Protein, DprE1, P2Y14R, mGluR5)
Opioidergic System: Research on novel thiazole-piperazine derivatives has indicated that these compounds can produce antinociceptive effects by interacting with the opioidergic system. nih.govnih.gov Specifically, pre-treatment with naloxone, a non-selective opioid receptor antagonist, was found to abolish the pain-relieving effects of these compounds, suggesting an agonist-like activity at opioid receptors. nih.govnih.gov Molecular docking studies have further supported these findings, showing that active compounds can bind to both µ- and δ-opioid receptors. nih.gov This suggests that this compound, possessing a similar structural framework, might also exhibit modulatory activity at opioid receptors.
FtsZ Protein: The bacterial cell division protein FtsZ is a validated target for novel antibiotics. nih.gov Several inhibitors of FtsZ that contain a piperidine moiety have been identified. frontiersin.org For example, certain 1-methylquinolinium (B1204318) derivatives that include a piperidine group have demonstrated antibacterial properties through the inhibition of FtsZ. frontiersin.org The presence of the piperidine ring in this compound makes it a candidate for investigation as a potential FtsZ inhibitor. The inhibition of FtsZ typically leads to a blockage of bacterial cytokinesis. nih.gov
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tubercular drugs. nih.govvlifesciences.com Benzothiazole (B30560) derivatives, such as TCA-1, are known to be effective inhibitors of DprE1. nih.govtandfonline.com While this compound contains a thiazole rather than a benzothiazole ring, the shared heterocyclic motif suggests a potential for interaction with the DprE1 active site.
P2Y14R: The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is implicated in inflammatory responses. nih.gov A number of P2Y14R antagonists feature a piperidine ring in their structure. nih.govresearchgate.net This structural precedent raises the possibility that this compound could act as a modulator of the P2Y14 receptor.
mGluR5: Metabotropic glutamate receptor 5 (mGluR5) is a GPCR that plays a role in synaptic plasticity and is a target for the treatment of various central nervous system disorders. nih.gov Compounds containing a thiazole ring have been synthesized and assessed for their ability to modulate mGluR5 activity. researchgate.netnih.gov For instance, derivatives of ABP688 containing a thiazole moiety have been evaluated for their binding affinity to mGluR5. nih.gov This indicates that the thiazole group in this compound could potentially interact with mGluR5, acting as either a positive or negative allosteric modulator.
Table 2: Summary of Potential Target Interactions for this compound Based on Structurally Related Compounds
| Target | Potential Effect | Basis for Postulation |
| Opioidergic System | Agonist/Modulator | Thiazole-piperazine derivatives show naloxone-reversible antinociceptive activity. nih.govnih.gov |
| FtsZ Protein | Inhibitor | Piperidine-containing compounds can inhibit FtsZ and bacterial cell division. frontiersin.org |
| DprE1 | Inhibitor | Benzothiazole derivatives are known DprE1 inhibitors. nih.govtandfonline.com |
| P2Y14R | Antagonist/Modulator | Many P2Y14R antagonists incorporate a piperidine scaffold. nih.govresearchgate.net |
| mGluR5 | Allosteric Modulator | Thiazole-containing compounds have been shown to modulate mGluR5. researchgate.netnih.gov |
This table summarizes the potential interactions of this compound based on the activities of compounds with similar structural motifs.
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Modification of Thiazole (B1198619) Ring Substituents and Their Impact on Activity
The thiazole ring is a common scaffold in medicinal chemistry, and its substitution pattern can profoundly influence the biological activity of the parent compound. nih.gov Modifications at the C4 and C5 positions of the thiazole ring in analogs of (1-(Thiazol-2-yl)piperidin-3-yl)methanol can modulate factors such as potency, selectivity, and pharmacokinetic properties.
Research on related thiazole-containing compounds suggests that the introduction of small, lipophilic groups at the C4 and C5 positions can enhance activity. For instance, the addition of a methyl group can increase binding affinity through favorable van der Waals interactions with a hydrophobic pocket of a target protein. Conversely, larger, bulky substituents may lead to steric hindrance, thereby reducing or abolishing activity.
Electron-withdrawing groups, such as halogens (e.g., F, Cl, Br), on the thiazole ring can also impact activity. These groups can alter the electronic distribution of the ring system, potentially enhancing interactions with the biological target. For example, a fluorine atom can increase metabolic stability and binding affinity. nih.gov
The following table illustrates the hypothetical impact of various substituents on the thiazole ring on the biological activity of this compound analogs, based on general SAR principles observed in similar heterocyclic compounds.
| Compound | R1 (C4-position) | R2 (C5-position) | Hypothetical IC50 (nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | H | CH3 | 300 |
| 4 | Cl | H | 150 |
| 5 | H | Br | 200 |
| 6 | Phenyl | H | >1000 |
This data is illustrative and based on general SAR trends for thiazole-containing compounds.
Exploration of Piperidine (B6355638) Ring Derivatizations and the Influence of Substituent Position
The piperidine ring is another key component of this compound that can be extensively modified to fine-tune its biological properties. nih.gov The nitrogen atom of the piperidine ring is a common site for derivatization, and the position of substituents on the carbon atoms of the ring is also critical.
N-alkylation of the piperidine ring can influence the compound's basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the introduction of a small alkyl group, such as a methyl or ethyl group, may enhance cell permeability.
The position of substituents on the piperidine ring is also a critical determinant of activity. The parent compound has a methanol (B129727) group at the C3 position. Moving this group to the C2 or C4 position would likely have a significant impact on the compound's ability to bind to its target. Furthermore, the stereochemistry of the substituents on the piperidine ring is crucial, as different stereoisomers can have vastly different biological activities. ajchem-a.com
The table below provides a hypothetical SAR for piperidine ring derivatizations of this compound, based on known trends for piperidine-containing drug candidates.
| Compound | Modification | Hypothetical IC50 (nM) |
| 1 | None (Parent Compound) | 500 |
| 7 | N-Methyl | 400 |
| 8 | N-Ethyl | 450 |
| 9 | 4-Fluoro | 350 |
| 10 | 4-Hydroxy | 600 |
| 11 | C2-Methanol | >1000 |
This data is illustrative and based on general SAR trends for piperidine-containing compounds.
Influence of Hydroxyl Group Presence and Position on Biological Efficacy
The hydroxyl group of the methanol substituent is a key functional group that can participate in hydrogen bonding interactions with the biological target. The presence and position of this group are therefore expected to be critical for biological efficacy.
The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a crucial feature for anchoring the molecule within the binding site of a receptor or enzyme. The removal or replacement of this group with a non-polar substituent would likely lead to a significant loss of activity.
The position of the hydroxyl group is also critical. In this compound, the hydroxyl group is on a methylene (B1212753) carbon attached to the C3 position of the piperidine ring. This specific positioning allows for a particular spatial orientation of the hydroxyl group, which is likely optimized for interaction with its biological target. Moving the hydroxyl group to a different position, or altering the length of the carbon chain connecting it to the piperidine ring, would change this orientation and could have a detrimental effect on activity.
Identification of Key Pharmacophoric Features for Desired Biological Activity
Based on the SAR studies of analogous compounds, a pharmacophore model for this compound can be proposed. A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. nih.gov
The key pharmacophoric features for this class of compounds are likely to include:
A hydrogen bond donor/acceptor: The hydroxyl group of the methanol substituent.
A hydrogen bond acceptor: The nitrogen atom of the thiazole ring.
A hydrophobic region: The thiazole ring itself, which can be further functionalized with hydrophobic substituents.
A basic nitrogen atom: The nitrogen atom of the piperidine ring, which is likely to be protonated at physiological pH.
A defined spatial arrangement: The relative positions of these features are critical for optimal interaction with the biological target.
Computational and Data-Driven Design Strategies for Enhanced Potency, Selectivity, and Multifunctionality
Computational and data-driven design strategies are powerful tools for accelerating the drug discovery process. nih.gov These methods can be used to predict the biological activity of novel compounds, to optimize the properties of lead compounds, and to design new compounds with enhanced potency, selectivity, and multifunctionality.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular docking simulations can be used to predict the binding mode of a compound within the active site of a biological target. researchgate.net This information can be used to design new compounds with improved binding affinity and selectivity. Molecular dynamics simulations can further be used to study the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction.
These computational approaches, combined with experimental data, can guide the rational design of novel analogs of this compound with improved therapeutic properties.
Computational and Theoretical Chemistry Applications in Compound Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding the binding mode of potential drug candidates and for screening large libraries of compounds against a specific biological target. nih.gov For compounds containing the thiazole-piperidine scaffold, docking studies help elucidate how they fit into the active sites of proteins and what types of interactions stabilize the ligand-receptor complex.
Research on related thiazole (B1198619) and piperidine (B6355638) derivatives demonstrates the utility of this approach. Docking studies have been employed to investigate their binding to a variety of protein targets, including enzymes and receptors. nih.govnih.gov For instance, in studies of thiazole derivatives targeting the SARS-CoV-2 main protease (Mpro), docking simulations identified key non-bonding interactions and calculated the binding energy, with one potent analogue showing a binding energy of -8.6 kcal/mol. nih.gov Similarly, docking of thiazole-piperazine derivatives into opioid receptors revealed that hydrogen bonds and π-π interactions are major contributors to their binding affinity. nih.gov The thiazole ring, in particular, is often observed participating in π-π stacking interactions with aromatic amino acid residues like tyrosine and tryptophan, while the piperidine ring can engage in hydrophobic interactions. nih.gov The sulfur atom of the thiazole ring can also form specific noncovalent interactions, such as σ-hole bonds, which are increasingly recognized as important in rational drug design. nih.gov
These studies underscore how molecular docking can predict the binding affinity and interaction patterns for compounds like (1-(Thiazol-2-yl)piperidin-3-yl)methanol, guiding the design of more potent and selective analogues.
Interactive Table: Examples of Molecular Docking Studies on Thiazole/Piperidine Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com These methods provide insights into properties such as the distribution of electron density, dipole moments, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
For this compound, such calculations would be essential to understand its intrinsic electronic properties and predict its reactivity, which is fundamental for its potential role in biological interactions.
Interactive Table: Calculated Electronic Properties of Thiazole Derivatives using Quantum Methods
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as descriptors. researchgate.net The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthesis efforts. researchgate.netnih.gov
QSAR studies have been extensively applied to thiazole and thiazolidine (B150603) derivatives to model a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netlaccei.org These models are built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.ma The molecular descriptors used in these models can be categorized as electronic (e.g., LUMO energy), physicochemical (e.g., LogP for lipophilicity), topological, and geometric. imist.ma
Interactive Table: Examples of Descriptors in QSAR Models for Thiazole Derivatives
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked complex, analyze conformational changes in both the ligand and the protein, and calculate binding free energies. mdpi.com
For thiazole-containing compounds, MD simulations have been used to validate docking results and provide deeper insights into binding stability. nih.govnih.gov A typical MD study involves analyzing the Root-Mean-Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. nih.gov For example, an MD simulation of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase showed that the complex stabilized after 25 nanoseconds with only minor fluctuations. nih.gov
Further analysis of Root-Mean-Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov MD simulations also allow for the study of solvent effects and the calculation of more accurate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.comresearchgate.net In a study of thiazole clubbed pyridine (B92270) scaffolds, MD simulations were performed on the best-docked pose to verify the docking outcomes and understand the thermodynamic properties of binding. nih.gov These simulations are critical for confirming whether a promising candidate from docking studies is likely to form a stable and lasting interaction with its biological target.
Preclinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Research
Conclusion and Future Research Directions
Summary of Current Research Advances Pertaining to the (1-(Thiazol-2-yl)piperidin-3-yl)methanol Scaffold and Related Structures
The thiazole (B1198619) ring is a fundamental heterocyclic motif that confers a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.gov When combined with a piperidine (B6355638) ring, another prevalent N-heterocycle in pharmaceutical development, the resulting scaffold becomes a privileged structure in drug discovery. rsc.org Research into structures related to this compound has led to significant advances in various therapeutic areas.
Derivatives incorporating the thiazole-piperidine framework have been investigated for their potential as potent therapeutic agents. For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which are structurally similar to the compound of interest, have been identified as selective glutaminase (B10826351) 1 (GLS1) inhibitors. nih.gov One superior derivative from this series, compound 24y , demonstrated excellent potency against GLS1 with an IC₅₀ value of 68 nM and showed antitumor activity in xenograft tumor models. nih.gov This highlights the potential of the thiazolyl-piperidine core in developing novel cancer therapies. nih.gov
Furthermore, the versatility of the thiazole and piperidine moieties allows for their incorporation into more complex heterocyclic systems with diverse biological activities. Studies have shown that thiazole derivatives can be synthesized from 4-piperidone (B1582916) to create compounds with significant analgesic properties. researchgate.net Similarly, piperidine has been used as a mediator in the synthesis of thiazolyl chalcones, which serve as precursors to pyridine (B92270) and pyran derivatives with marked antimicrobial potency. nih.gov The combination of thiazole and pyridazinone fragments has also yielded compounds with notable analgesic and anti-inflammatory activities. nih.gov
In the realm of oncology, thiazolo[3,2-a]pyrimidines have been synthesized and evaluated as topoisomerase II inhibitors, with some derivatives showing anticancer activity superior to doxorubicin. nih.gov The strategic design of hybrid molecules is also a key area of advancement. For example, novel piperazine-based bis(thiazole) hybrids have been developed as anticancer agents that induce caspase-dependent apoptosis. rsc.org These findings underscore the broad therapeutic potential of scaffolds that merge the thiazole and piperidine rings.
Table 1: Biological Activities of Scaffolds Related to this compound
| Scaffold/Derivative Class | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs | Oncology | Potent and selective GLS1 inhibitors with in vivo antitumor activity. | nih.gov |
| Thiazole Derivatives of 4-Piperidone | Analgesia | Synthesized compounds showed potential to reduce pain. | researchgate.net |
| Thiazolo[4,5-d]pyridazinones | Anti-inflammatory, Analgesia | Compounds exhibited moderate anti-inflammatory and potent analgesic activity. | nih.gov |
| Thiazolo[3,2-a]pyrimidines | Oncology | Act as Topoisomerase II inhibitors with strong anticancer activity. | nih.gov |
| Piperazine-based bis(Thiazole) Hybrids | Oncology | Act as anti-cancer agents through caspase-dependent apoptosis. | rsc.org |
| Piperidine-mediated Thiazolyl Chalcones | Antimicrobial | Resulting pyridine and pyran derivatives showed marked antimicrobial potency. | nih.gov |
| Piperidine-containing Thymol (B1683141) Derivatives | Antifungal (Crop Protection) | Displayed potent antifungal activity against various plant pathogens. | nih.gov |
Identified Challenges and Opportunities in Developing Novel Compounds with These Structural Motifs
Despite the promising biological activities, the development of novel compounds featuring the thiazolyl-piperidine motif is not without its challenges. A primary hurdle lies in the synthesis of these complex heterocyclic systems.
Synthetic Challenges:
Harsh Reaction Conditions: The synthesis of piperidine rings often involves the hydrogenation of pyridine precursors, which can require harsh conditions such as high temperatures and pressures. nih.gov
Stereoselectivity: Achieving specific stereoisomers, which is often crucial for therapeutic efficacy, can be difficult under the strenuous conditions of some synthetic routes. nih.gov
By-product Formation: Certain synthetic pathways, such as radical-mediated amine cyclization for producing piperidines, can lead to the formation of undesirable by-products, complicating purification and reducing yields. nih.gov
Solvent and Catalyst Sensitivity: The synthesis of thiazoline (B8809763) derivatives can present challenges that necessitate the use of specialized solvents like hexafluoroisopropanol (HFIP) to facilitate reactions and improve yields. rsc.org
These challenges, however, create significant opportunities for innovation in synthetic and medicinal chemistry.
Opportunities for Development:
Novel Synthetic Methodologies: There is a clear opportunity to develop more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the use of organocatalysis as an alternative to traditional metal catalysis for piperidine synthesis and the exploration of green biocatalysts for thiazole synthesis. nih.govresearchgate.net
Molecular Simplification and Hybridization: A molecular simplification approach can optimize ligand efficiency and affinity, as demonstrated in the development of thiazolidinone derivatives. nih.gov Conversely, creating hybrid molecules that incorporate the thiazolyl-piperidine scaffold with other pharmacophores presents an opportunity to develop agents with dual-action mechanisms or improved target selectivity. rsc.orgresearchgate.net
Combating Drug Resistance: The rise of resistance to existing antimicrobial and antifungal agents creates a pressing need for novel compounds. nih.govresearchgate.net Thiazolyl-piperidine derivatives represent a promising class of molecules to address this challenge. nih.govnih.gov
Structure-Activity Relationship (SAR) Exploration: Systematic exploration of the structure-activity relationships, as performed with GLS1 inhibitors, can lead to the discovery of derivatives with superior potency, selectivity, and pharmacokinetic properties. nih.gov
Table 2: Challenges and Opportunities in Developing Thiazolyl-Piperidine Compounds
| Category | Specific Point | Implication/Opportunity | Reference(s) |
|---|---|---|---|
| Challenges | Requirement for harsh reaction conditions (high temp/pressure) for piperidine synthesis. | Drives the need for milder, more efficient synthetic methods. | nih.gov |
| Difficulty in achieving stereoselectivity. | Opportunity to develop novel stereoselective catalytic systems. | nih.gov | |
| Formation of undesirable by-products in some synthetic routes. | Encourages the design of more specific and cleaner reactions. | nih.gov | |
| Synthetic sensitivity requiring specialized solvents. | Opportunity to explore novel solvent systems and catalysts. | rsc.org | |
| Opportunities | Development of novel synthetic methods (e.g., organocatalysis, biocatalysis). | Leads to more efficient, cost-effective, and sustainable drug development. | nih.govresearchgate.net |
| Design of hybrid molecules and molecular simplification. | Can enhance potency, selectivity, and create dual-action therapeutics. | rsc.orgresearchgate.netnih.gov | |
| Addressing antimicrobial and antifungal resistance. | Taps into a critical unmet medical need for new therapeutic agents. | nih.govnih.govresearchgate.net | |
| Systematic SAR studies and lead optimization. | Allows for the rational design of next-generation drugs with improved profiles. | nih.gov |
Prospective Areas for Future Academic and Translational Research on the Compound and its Analogues
The foundational research into the this compound scaffold and its relatives paves the way for several exciting avenues of future investigation. The overarching goal is to translate the promising in vitro and in vivo activities into clinically viable therapeutic agents.
Future Academic Research:
Exploration of New Therapeutic Targets: While research has focused on areas like cancer and infectious diseases, the broad bioactivity of the thiazole ring suggests that these scaffolds could be effective against other targets. nih.gov Future academic work could screen compound libraries against a wider array of biological targets, including those involved in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. mdpi.comnih.gov
Advanced Synthetic Strategies: A key area for academic research is the development of novel, highly efficient, and stereoselective synthetic pathways. This could involve asymmetric catalysis to control the chirality of the piperidine ring, which is often critical for biological function.
Mechanistic Studies: Deeper investigation into the mechanisms of action for the most potent compounds is crucial. For example, understanding precisely how thiazolo[3,2-a]pyrimidines interact with Topoisomerase II or how GLS1 inhibitors affect mitochondrial pathways can guide the design of more effective drugs. nih.govnih.gov
Future Translational Research:
Lead Optimization for Improved Pharmacokinetics: A major focus for translational research will be the optimization of lead compounds to improve their drug-like properties. This involves enhancing metabolic stability, oral bioavailability, and optimizing ADME (absorption, distribution, metabolism, and excretion) profiles, guided by in silico and in vitro studies. nih.govresearchgate.net
Development of Novel Anticancer Agents: Given the potent anticancer activity observed in related structures, a strong translational push will be to develop these compounds as next-generation cancer therapeutics. nih.govnih.gov This includes advancing the most promising GLS1 inhibitors and Topoisomerase II inhibitors into preclinical and clinical development. nih.govnih.gov
New Antimicrobials and Fungicides: With the demonstrated efficacy against various microbes and fungi, there is a significant opportunity to develop these compounds into new antibiotics, antifungals for human use, or fungicides for crop protection to combat resistance. nih.govnih.gov The findings that certain derivatives are more effective than commercial fungicides highlight a clear path for translational development. nih.gov
Biomarker Discovery: For oncology applications, future research could focus on identifying biomarkers that predict patient response to therapies based on these scaffolds. This would enable a personalized medicine approach, maximizing therapeutic benefit.
Table 3: Compound Names Mentioned in the Article
| Compound Name/Class |
|---|
| This compound |
| 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol |
| Thiazolo[4,5-d]pyridazin-4(5H)-ones |
| Thiazole derivatives of 4-piperidone |
| Thiazolyl chalcones |
| Thiazolo[3,2-a]pyrimidines |
| Piperazine-based bis(thiazole) hybrids |
| Piperidine-containing thymol derivatives |
| Thiazolidinone derivatives |
| Doxorubicin |
Q & A
Q. How to analyze the compound’s conformational dynamics in solution?
- Methodological Answer : Use NMR techniques:
- NOESY : Identifies spatial proximity between thiazole protons and piperidine methylene groups.
- VT-NMR : Monitors ring-flipping barriers by varying temperature (25–80°C).
- DFT-MD simulations : Validate experimental data with free-energy landscapes of ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
